molecular formula C10H22ClN3O B1448962 trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride CAS No. 2204561-95-3

trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride

Cat. No. B1448962
M. Wt: 235.75 g/mol
InChI Key: QRBBWNUQEIYHEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is described in a patent document . Here’s a simplified overview:

Scientific Research Applications

Soluble Epoxide Hydrolase Inhibitors

A study by Hwang et al. (2007) delved into the synthesis of N,N'-disubstituted ureas featuring conformationally restricted cis- or trans-1,4-cyclohexane adjacent to the urea group. These compounds were evaluated as soluble epoxide hydrolase (sEH) inhibitors, showing low nanomolar to picomolar activities against recombinant human sEH. The trans isomers, in particular, demonstrated greater metabolic stability, suggesting potential for in vivo applications to treat conditions like hypotension in murine models challenged with lipopolysaccharide (Hwang et al., 2007).

Uranyl Ion Complexes

Research by Thuéry and Harrowfield (2017) utilized trans-1,4-Cyclohexanedicarboxylate in the synthesis of uranyl ion complexes, offering insights into the structural diversity achievable with the trans isomer. The study highlighted the potential of such compounds in crafting materials with unique architectures and properties, expanding the scope of applications in nuclear chemistry and material science (Thuéry & Harrowfield, 2017).

Crystal Structure Analysis

Rao et al. (2010) investigated a new derivative of dehydroabietic acid, revealing the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea. The study's findings contribute to the broader understanding of molecular configurations and interactions, which are crucial in the development of new materials and drugs (Rao et al., 2010).

Photodimerization Reactions

Wang et al. (2006) explored the photodimerization reactions facilitated by cucurbit[7]uril, demonstrating stereoselective outcomes. Such reactions, yielding exclusively anti-trans isomers, underscore the importance of molecular environments in directing the course of chemical transformations, relevant in synthesizing complex organic compounds (Wang et al., 2006).

Enzymatic Synthesis

Tentori et al. (2020) utilized commercial alcohol dehydrogenases for the stereoselective reduction of ketones to produce cis-4-alkylcyclohexanols, including derivatives with isopropyl substituents. This enzymatic approach for synthesizing fragrance compounds highlights the versatility of trans isomers in biocatalytic processes, offering environmentally friendly alternatives to traditional chemical synthesis (Tentori et al., 2020).

properties

IUPAC Name

1-(4-aminocyclohexyl)-3-propan-2-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.ClH/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9;/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBBWNUQEIYHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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